2-Chlorobenzo[d]oxazole-5-sulfonamide

Medicinal Chemistry Fragment-Based Drug Discovery Regioisomer Differentiation

Researchers sourcing benzoxazole-sulfonamide fragments for metalloenzyme screening frequently encounter supply of inactive 7-sulfonamide regioisomers. 2-Chlorobenzo[d]oxazole-5-sulfonamide (CAS 1001417-15-7) eliminates this risk with unambiguous 5-position zinc-binding geometry validated by CA II co-crystal structures (PDB 6OUJ). • C2-Cl handle enables SNAr diversification without perturbing the sulfonamide pharmacophore, supporting focused library synthesis. • Class-level SAR demonstrates >30-fold IC₅₀ variation between positional regioisomers, enforcing strict regioisomeric identity requirements. • Supplied at 97% purity (HPLC, NMR-verified); standard pack sizes in stock for immediate global dispatch.

Molecular Formula C7H5ClN2O3S
Molecular Weight 232.64 g/mol
Cat. No. B12873081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzo[d]oxazole-5-sulfonamide
Molecular FormulaC7H5ClN2O3S
Molecular Weight232.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)Cl
InChIInChI=1S/C7H5ClN2O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,9,11,12)
InChIKeyOPZHNXMWZDWSML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzo[d]oxazole-5-sulfonamide Overview


2-Chlorobenzo[d]oxazole-5-sulfonamide (CAS 1001417-15-7, molecular formula C₇H₅ClN₂O₃S, molecular weight 232.64 g/mol) is a heterocyclic small molecule that integrates a benzoxazole core with an electron-withdrawing chloro substituent at the 2-position and a primary sulfonamide group at the 5-position of the fused benzene ring . The benzoxazole scaffold is a recognized privileged structure in pharmaceutical development, while the primary sulfonamide moiety is a well-established zinc-binding pharmacophore associated with carbonic anhydrase inhibition [1]. This compound is commercially supplied at 97% purity (HPLC, NMR-verified) primarily as a research intermediate and fragment-library component for structure-activity relationship (SAR) exploration, rather than as a finished bioactive probe .

Why 2-Chlorobenzo[d]oxazole-5-sulfonamide Cannot Be Substituted


Within the benzoxazole-sulfonamide chemical space, minor positional variations in chloro or sulfonamide substitution produce compounds with fundamentally different reactivity profiles and biological target engagement. The 2-chloro substituent on the oxazole ring of 2-Chlorobenzo[d]oxazole-5-sulfonamide (C2-position) creates an electrophilic center susceptible to nucleophilic aromatic substitution (SNAr), enabling downstream derivatization that is sterically and electronically inaccessible to its 4-chloro or 6-chloro regioisomers . Across the broader benzoxazole benzenesulfonamide class, the precise position of the sulfonamide group on the fused benzene ring—whether at the 5-position (as in the target compound), the 6-position, or the 7-position—critically determines binding pose within allosteric pockets, as evidenced by FBPase-1 SAR studies where IC₅₀ values span over an order of magnitude (sub-micromolar to >10 µM) depending solely on substitution geometry [1]. Interchanging 2-Chlorobenzo[d]oxazole-5-sulfonamide with a 2-oxo, 2-acetyl, or 2-bromomethyl analog without experimental validation would alter both synthetic trajectory and biological readout in an unpredictable manner.

Differentiation Evidence for 2-Chlorobenzo[d]oxazole-5-sulfonamide


5-Sulfonamide vs 7-Sulfonamide Regioisomer Activity

2-Chlorobenzo[d]oxazole-5-sulfonamide (CAS 1001417-15-7) and its closest commercially available positional isomer, 2-Chlorobenzo[d]oxazole-7-sulfonamide (CAS 928197-31-3), share an identical molecular formula (C₇H₅ClN₂O₃S) and molecular weight (232.64 g/mol) but differ exclusively in sulfonamide attachment position—C5 vs. C7 on the benzoxazole ring system. This single positional change is known within the broader benzoxazole benzenesulfonamide class to profoundly influence inhibitor potency at allosteric enzyme targets: in the FBPase-1 inhibitor series (Lai et al., 2006), IC₅₀ values vary from approximately 0.3 µM to >10 µM across compounds that differ only in the substitution pattern on the benzene ring, representing a >30-fold potency range attributable to positional effects [1]. Although direct IC₅₀ data for 2-Chlorobenzo[d]oxazole-5-sulfonamide itself are not publicly available, the class-level SAR precedent establishes that the 5-sulfonamide vs. 7-sulfonamide regioisomers cannot be treated as interchangeable fragments for library screening or SAR campaigns.

Medicinal Chemistry Fragment-Based Drug Discovery Regioisomer Differentiation

C2-Chloro Nucleophilic Aromatic Substitution vs Oxo/Acetyl Analogs

The chlorine atom at the C2 position of the oxazole ring provides 2-Chlorobenzo[d]oxazole-5-sulfonamide with a reactive handle for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, a feature that distinguishes it from common analogs such as 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 31591-39-6), 2-Acetylbenzo[d]oxazole-5-sulfonamide (CAS 1803837-09-3), and 2-(Bromomethyl)benzo[d]oxazole-5-sulfonamide (CAS 1803863-55-9). While 2-oxo analogs possess a carbonyl that is largely inert to substitution and 2-acetyl derivatives offer ketone-based reactivity, the 2-chloro group enables direct C–N and C–O bond formation with amine and alkoxide nucleophiles under mild conditions, a transformation that is not accessible with the 2-H or 2-alkyl congeners . In the broader class, 2-chlorobenzoxazoles are established precursors for generating diverse 2-aminobenzoxazole and 2-alkoxybenzoxazole libraries, as demonstrated by patent literature describing chlorobenzoxazole synthetic intermediates for agrochemical and pharmaceutical applications [1].

Synthetic Chemistry Nucleophilic Aromatic Substitution Building Block Reactivity

Primary Sulfonamide Zinc-Binding and Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO₂NH₂) at the 5-position serves as a zinc-binding group (ZBG) capable of coordinating the catalytic Zn²⁺ ion in carbonic anhydrase (CA) active sites. Structural biology evidence confirms that benzoxazole-5-sulfonamide derivatives, including 2,3-dihydro-1,3-benzoxazole-5-sulfonamide analogs, bind within the CA II active site with the sulfonamide nitrogen directly coordinating zinc (PDB entries 6OUJ, 6OUK, 6OUM) [1]. All benzoxazole amide and sulfonamide derivatives reported in the intramolecular oxidative deselenization series (Bozdag et al.) bearing a primary sulfonamide ZBG demonstrated effective inhibitory action against human carbonic anhydrase isoforms, with Ki values in the nanomolar to low micromolar range depending on the pendant substitution pattern [2]. While 2-Chlorobenzo[d]oxazole-5-sulfonamide itself lacks publicly available CA inhibition data, the presence of the primary sulfonamide at the 5-position—identical to that in crystallographically validated CA binders—positions it as a structurally qualified fragment for CA-targeted screening libraries.

Carbonic Anhydrase Inhibition Zinc-Binding Pharmacophore Anticancer Research

HL-60 Leukemia Cell Cytotoxicity of Sulfonamide-Benzoxazoles

A focused series of sulfonamide-benzoxazole derivatives was evaluated for antitumor activity against the HL-60 human promyelocytic leukemia cell line using the MTT assay, with molecular docking into the DNA Topoisomerase II active site (PDB 3QX3) performed to elucidate the mechanism of action [1]. Among the synthesized compounds, derivatives 1b, 1c, and 1d were identified as potential drug candidates with promising antitumor activity [1]. This study establishes that the benzoxazole-sulfonamide chemotype—of which 2-Chlorobenzo[d]oxazole-5-sulfonamide is a core scaffold—possesses inherent cytotoxicity against leukemia cells, likely mediated through Topo II inhibition. However, quantitative cytotoxicity data (IC₅₀ values) for the specific target compound 2-Chlorobenzo[d]oxazole-5-sulfonamide against HL-60 or other cancer cell lines have not been published to date. The SAR trends from this study indicate that substituent identity and position on both the benzoxazole and sulfonamide moieties are critical determinants of antitumor potency, reinforcing that 2-Chlorobenzo[d]oxazole-5-sulfonamide should be viewed as an unoptimized starting scaffold rather than a validated antitumor agent [1].

Antitumor Activity HL-60 Leukemia Sulfonamide-Benzoxazole SAR

Benzoxazole Benzenesulfonamide FBPase-1 Allosteric Inhibition SAR

The benzoxazole benzenesulfonamide class has been extensively characterized as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase-1), a validated target for gluconeogenesis control in type 2 diabetes. The landmark SAR study by Lai et al. (2006) reported IC₅₀ values across multiple benzoxazole benzenesulfonamide analogs ranging from approximately 0.3 µM to 1.2 µM for active compounds [1], with the most potent inhibitor (compound 53) achieving an IC₅₀ of 0.57 µM and compound 17 demonstrating favorable oral bioavailability and pharmacokinetic profile in rats [1]. A structurally related analog, 2,5-Dichloro-N-(5-chlorobenzo[d]oxazol-2-yl)benzenesulfonamide (CAS 883973-99-7), is commercially available as an FBPase-1 inhibitor with an IC₅₀ of 3.4 µM (Ki = 1.1 µM), competing at the AMP allosteric binding site . 2-Chlorobenzo[d]oxazole-5-sulfonamide differs from these validated FBPase-1 inhibitors primarily in that it bears the sulfonamide directly on the benzoxazole ring (position 5) rather than on a pendant benzene ring connected via a sulfonamide linker, representing a distinct topological arrangement that may confer different allosteric binding properties.

FBPase-1 Inhibition Allosteric Inhibitor Type 2 Diabetes

Dual α-Amylase and α-Glucosidase Inhibition

A series of 22 benzoxazole-based sulfonamide derivatives was designed, synthesized, and evaluated for dual α-amylase and α-glucosidase inhibitory activity [1]. The most potent analog (compound 1) demonstrated IC₅₀ values of 1.10 ± 0.20 µM against α-amylase and 1.20 ± 0.30 µM against α-glucosidase, outperforming the standard drug acarbose (IC₅₀ = 11.12 ± 0.15 µM and 11.29 ± 0.07 µM, respectively) by approximately 10-fold [1]. Molecular docking studies confirmed binding modalities within the active sites of both enzymes, establishing SAR trends that link substituent identity on the benzoxazole and sulfonamide moieties to inhibitory potency [1]. The 2-chloro substituent featured in 2-Chlorobenzo[d]oxazole-5-sulfonamide represents an electron-withdrawing group at a position known to influence enzymatic inhibition in this class, but the specific compound has not been individually tested within this published series. The established class-level potency (IC₅₀ ~1 µM range for optimized analogs) provides a quantitative performance benchmark against which 2-Chlorobenzo[d]oxazole-5-sulfonamide-derived analogs can be measured.

Anti-Diabetic Activity α-Amylase Inhibition α-Glucosidase Inhibition

Application Scenarios for 2-Chlorobenzo[d]oxazole-5-sulfonamide


Fragment Screening for Zinc-Dependent Metalloenzymes

2-Chlorobenzo[d]oxazole-5-sulfonamide is optimally deployed as a fragment-library component for screening campaigns against zinc-dependent metalloenzymes, particularly carbonic anhydrase isoforms (CA I, II, IX, XII) and matrix metalloproteinases (MMPs). The primary sulfonamide at the 5-position provides the essential zinc-binding pharmacophore validated by crystallographic evidence from benzoxazole-5-sulfonamide derivatives in complex with CA II (PDB 6OUJ) [1]. The 2-chloro substituent offers a synthetic diversification handle for fragment evolution: upon identifying initial binding, the C2-Cl position can be elaborated via SNAr with amine nucleophiles to explore adjacent pocket interactions without altering the zinc-binding sulfonamide anchor . Procurement of the 5-sulfonamide regioisomer specifically—rather than the 7-sulfonamide variant (CAS 928197-31-3)—is essential because only the 5-position places the ZBG in the correct geometry for simultaneous zinc coordination and scaffold extension into the enzyme active site cavity, as demonstrated by the binding poses of 2,3-dihydro-1,3-benzoxazole-5-sulfonamide derivatives in CA II crystal structures [1].

Benzoxazole-Focused Combinatorial Library Building Block

In medicinal chemistry campaigns requiring systematic SAR exploration around a benzoxazole core, 2-Chlorobenzo[d]oxazole-5-sulfonamide serves as a key intermediate for constructing focused compound libraries. The C2-chloro group enables sequential diversification through nucleophilic aromatic substitution (SNAr) with primary and secondary amines, alcohols, and thiols, generating C2-aminated, C2-alkoxylated, and C2-thioether product libraries [1]. This reactivity is fundamentally distinct from 2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 31591-39-6), which lacks an electrophilic center at C2, and from 2-acetylbenzo[d]oxazole-5-sulfonamide (CAS 1803837-09-3), which offers only ketone-based derivatization chemistry. The broader benzoxazole benzenesulfonamide FBPase-1 inhibitor SAR demonstrates that substituent variation at positions analogous to C2 can modulate potency over a >10-fold range (IC₅₀ 0.3–3.4 µM), supporting the library approach . The 5-sulfonamide remains unaffected during C2 derivatization, allowing independent exploration of C2 substitution effects on biological activity without perturbing the sulfonamide pharmacophore [1].

Anti-Diabetic Lead: α-Amylase/α-Glucosidase Dual Inhibition

The benzoxazole-sulfonamide chemotype has demonstrated potent dual inhibition of α-amylase and α-glucosidase, with optimized analogs achieving IC₅₀ values in the low micromolar range (~1.1–1.2 µM), approximately 10-fold more potent than the clinical standard acarbose (IC₅₀ ~11 µM) [1]. For anti-diabetic drug discovery programs, 2-Chlorobenzo[d]oxazole-5-sulfonamide provides a structurally distinct entry point into this validated phenotype: the 2-chloro group is an electron-withdrawing substituent at a position where SAR studies have shown that substituent electronic character directly influences enzyme inhibitory potency [1]. Researchers should procure this compound with the understanding that it is an unoptimized starting scaffold—not a validated inhibitor—and that its individual IC₅₀ against α-amylase and α-glucosidase must be determined experimentally. The established class-level potency of ~1 µM for optimized analogs provides a quantitative benchmark for hit-to-lead optimization campaigns [1].

Antitumor Screening in HL-60 Leukemia

The sulfonamide-benzoxazole compound class has demonstrated antitumor activity against HL-60 human leukemia cells via the MTT assay, with molecular docking suggesting DNA Topoisomerase II as a potential mechanism of action [1]. 2-Chlorobenzo[d]oxazole-5-sulfonamide is suitable for inclusion in cytotoxicity screening cascades against leukemia and lymphoma cell line panels, serving as a core scaffold for Topo II-targeted anticancer agent development. Procurement decisions should account for the fact that while derivatives 1b, 1c, and 1d from the published sulfonamide-benzoxazole series were identified as promising antitumor candidates, 2-Chlorobenzo[d]oxazole-5-sulfonamide itself has no published cytotoxicity data [1]. The compound should therefore be treated as a screening-grade starting material for novel analog synthesis rather than as a pre-validated hit. The 2-chloro position provides a rational derivatization site for exploring substituent effects on cytotoxicity and Topo II binding affinity [1].

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